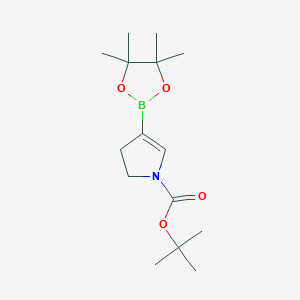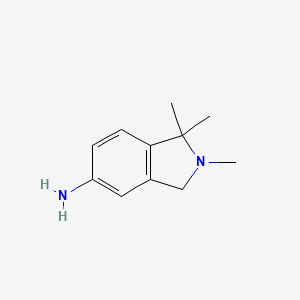
5-Amino-1,1,2-Trimethylisoindolin
Übersicht
Beschreibung
1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine is a heterocyclic compound that belongs to the isoindoline family Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
5-Amino-1,1,2-Trimethylisoindolin: ist ein vielseitiges Zwischenprodukt in der pharmazeutischen Chemie. Seine einzigartige Struktur ermöglicht die Synthese verschiedener N-Isoindolin-1,3-dion-Derivate, die auf ihr therapeutisches Potenzial untersucht werden . Die Aminogruppe am Isoindolinring kann verschiedene Reaktionen eingehen, um Verbindungen zu erzeugen, die als neuartige Medikamente dienen könnten.
Herbizide
Die chemische Reaktivität von This compound macht es zu einem Kandidaten für die Entwicklung neuer Herbizide. Durch die Integration dieser Verbindung in herbizide Formulierungen zielen Forscher darauf ab, ihre Eigenschaften zu nutzen, um das Unkrautwachstum effektiv zu kontrollieren .
Farbstoffe und Pigmente
Aufgrund seiner strukturellen Eigenschaften kann This compound zur Synthese von Farbstoffen und Pigmenten verwendet werden. Seine Fähigkeit, stabile Pigmente zu bilden, ist in der Textil- und Druckindustrie von Bedeutung .
Polymeradditive
Diese Verbindung ist auch bei der Herstellung von Polymeradditiven von Bedeutung. Seine Einarbeitung in Polymere kann Materialeigenschaften wie Haltbarkeit, Hitzebeständigkeit und Farbstabilität verbessern .
Organische Synthese
In der organischen Synthese dient This compound als Baustein für die Konstruktion komplexer organischer Moleküle. Seine Reaktivität ermöglicht die Einführung verschiedener funktioneller Gruppen und unterstützt so die Synthese verschiedener organischer Verbindungen .
Photochrome Materialien
Die Struktur der Verbindung eignet sich für die Entwicklung photochromer Materialien. Diese Materialien ändern ihre Farbe bei Lichteinwirkung, und This compound könnte der Schlüssel zur Entwicklung effizienterer und haltbarerer photochromer Systeme sein .
Studien zur biologischen Aktivität
Forscher untersuchen die biologische Aktivität von Derivaten von This compound. Das Verständnis der Struktur-Wirkungs-Beziehungen dieser Verbindungen kann zur Entdeckung neuer biologischer Wirkstoffe führen .
Nachhaltige Syntheseansätze
Die Umweltbelastung der chemischen Synthese ist ein wachsendes Problem. This compound steht im Vordergrund der Forschung nach nachhaltigen und umweltfreundlichen Synthesemethoden, mit dem Ziel, den ökologischen Fußabdruck der chemischen Produktion zu reduzieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2,3-trimethylbenzene with an appropriate amine under acidic or basic conditions can lead to the formation of the desired isoindoline derivative. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Eigenschaften
IUPAC Name |
1,1,2-trimethyl-3H-isoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIGFGJXOCTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C)C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


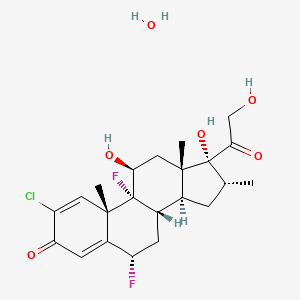

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)

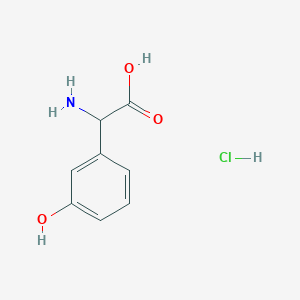

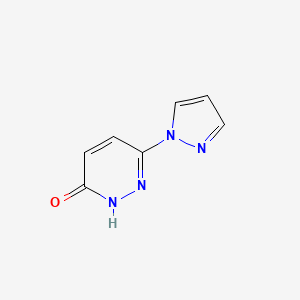

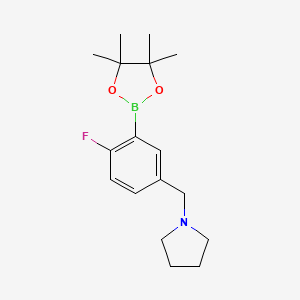
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)
![1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1442600.png)
